N-(adamantan-1-yl)-6-hydroxypyrimidine-4-carboxamide
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Overview
Description
N-(adamantan-1-yl)-6-hydroxypyrimidine-4-carboxamide is a compound that combines the unique structural features of adamantane and pyrimidine Adamantane is a highly symmetrical polycyclic cage molecule known for its rigidity and stability, while pyrimidine is a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantan-1-yl)-6-hydroxypyrimidine-4-carboxamide typically involves the reaction of adamantane derivatives with pyrimidine carboxylic acids. One common method is the reaction of 1-adamantylamine with 6-hydroxypyrimidine-4-carboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(adamantan-1-yl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The adamantyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Major Products Formed
Oxidation: Formation of N-(adamantan-1-yl)-6-oxopyrimidine-4-carboxamide.
Reduction: Formation of N-(adamantan-1-yl)-6-hydroxypyrimidine-4-amine.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
N-(adamantan-1-yl)-6-hydroxypyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Mechanism of Action
The mechanism of action of N-(adamantan-1-yl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the pyrimidine ring can interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. This dual functionality makes the compound a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane structure.
Rimantadine: Another antiviral drug with an adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.
Uniqueness
N-(adamantan-1-yl)-6-hydroxypyrimidine-4-carboxamide is unique due to the presence of both adamantane and pyrimidine moieties, which confer distinct chemical and biological properties. The combination of these two structures enhances the compound’s stability, membrane permeability, and potential for diverse interactions with biological targets .
Properties
IUPAC Name |
N-(1-adamantyl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-13-4-12(16-8-17-13)14(20)18-15-5-9-1-10(6-15)3-11(2-9)7-15/h4,8-11H,1-3,5-7H2,(H,18,20)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRZIBIOGGKXLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=O)NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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